2-(ethylsulfanyl)acetaldehyde
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Overview
Description
2-(Ethylsulfanyl)acetaldehyde is an organic compound with the molecular formula C4H8OS It is characterized by the presence of an ethylsulfanyl group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethylsulfanyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of ethanethiol with acetaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the ethanethiol acting as a nucleophile and attacking the carbonyl carbon of the acetaldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(Ethylsulfanyl)ethanol.
Substitution: Various substituted acetaldehyde derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
2-(Methylsulfanyl)acetaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-(Propylsulfanyl)acetaldehyde: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 2-(Ethylsulfanyl)acetaldehyde is unique due to its specific balance of steric and electronic properties conferred by the ethylsulfanyl group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Biological Activity
2-(Ethylsulfanyl)acetaldehyde, an organic compound with the molecular formula C4H8OS, is characterized by an ethylsulfanyl group attached to an acetaldehyde structure. This compound has garnered interest in various fields due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.
- Molecular Formula : C4H8OS
- Molecular Weight : 104.17 g/mol
- IUPAC Name : 2-ethylsulfanylacetaldehyde
- Canonical SMILES : CC(S)C=O
The biological activity of this compound is primarily attributed to its ability to interact with biological nucleophiles. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that may alter their activity. Additionally, the compound's ethylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Key Mechanisms:
- Covalent Bond Formation : Interactions with primary nitrogen groups on lysine residues in proteins.
- Redox Activity : Influences cellular redox states and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
- Antifungal Properties : It demonstrates activity against certain fungal species.
- Potential Antitumor Activity : Preliminary studies suggest it may inhibit tumor growth through alkylating mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Structure | Key Differences |
---|---|---|
Acetaldehyde | H3C-CHO | Lacks the ethylsulfanyl group; less reactive |
2-(Methylsulfanyl)acetaldehyde | H3C-S-CH2-CHO | Contains a methylsulfanyl group; different reactivity |
2-(Propylsulfanyl)acetaldehyde | H3C-CH2-CH2-S-CH2-CHO | Contains a propylsulfanyl group; steric effects |
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
- Antifungal Studies : In vitro tests have shown that this compound can inhibit the growth of various fungi, including Candida species, suggesting potential applications in treating fungal infections.
- Antitumor Potential : Preliminary findings indicate that this compound may act as an alkylating agent, which could lead to apoptosis in cancer cells. Further research is needed to elucidate its full potential in cancer therapy.
Properties
CAS No. |
33672-79-6 |
---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.2 |
Purity |
85 |
Origin of Product |
United States |
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